3-{[1,1'-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3-{[1,1’-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a biphenyl moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dioxane.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzofuran and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{[1,1’-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-{[1,1’-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 3-{[1,1’-biphenyl]-4-amido}-N-(2-hydroxyphenyl)-1-benzofuran-2-carboxamide
- 3-{[1,1’-biphenyl]-4-amido}-N-(2-chlorophenyl)-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 3-{[1,1’-biphenyl]-4-amido}-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. The methoxy group, for example, can influence the compound’s electronic properties and reactivity, making it suitable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O4/c1-34-25-14-8-6-12-23(25)30-29(33)27-26(22-11-5-7-13-24(22)35-27)31-28(32)21-17-15-20(16-18-21)19-9-3-2-4-10-19/h2-18H,1H3,(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRLRULASDEVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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